molecular formula C14H18FN3 B11759833 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

Cat. No.: B11759833
M. Wt: 247.31 g/mol
InChI Key: XAKWJWCUAFDTID-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a phenylethyl group attached to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method includes the selective fluoroalkylation of a precursor compound using 2-fluoroethyl bromide in the presence of a base such as sodium hydride in N,N-dimethylformamide . This reaction results in the formation of the fluoroethylated intermediate, which is then further reacted with other reagents to introduce the methyl and phenylethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. The presence of the fluoroethyl group at the 1-position, the methyl group at the 4-position, and the phenylethyl group at the N-position confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C14H18FN3/c1-12-11-17-18(10-8-15)14(12)16-9-7-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3

InChI Key

XAKWJWCUAFDTID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCCC2=CC=CC=C2

Origin of Product

United States

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